tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique molecular architecture, which includes a spiro junction connecting two distinct ring systems
Preparation Methods
The synthesis of tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and hydroxymethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired scale of production .
Chemical Reactions Analysis
tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate: Similar in structure but lacks the oxa group, which can influence its reactivity and applications.
tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate:
tert-Butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate: The presence of a sulfur atom instead of oxygen can significantly change its reactivity and biological activity
These comparisons highlight the uniqueness of tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5
Biological Activity
tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a compound with a unique spirocyclic structure that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological properties, and comparisons with related compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H27NO4
- Molecular Weight : 285.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity.
Interaction with Biological Targets
Research indicates that the compound may act on various receptors and enzymes, although specific targets remain to be fully elucidated. The presence of the hydroxymethyl group is believed to enhance its binding affinity, contributing to its biological effects.
Antimicrobial Activity
Studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacterial strains, indicating potential applications in developing new antibiotics.
Analgesic Effects
Emerging research suggests that this compound may possess analgesic properties, similar to other spirocyclic derivatives that have been studied for pain management. Specific case studies indicate that certain structural modifications can enhance opioid receptor agonism, which could be relevant for therapeutic applications in pain relief.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound relative to similar compounds:
Compound Name | Structure Type | Notable Activities |
---|---|---|
tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate | Thia derivative | Antimicrobial |
tert-butyl 3-(iodomethyl)-9-oxa-2-azaspiro[5.5]undecane-9-carboxylate | Iodo derivative | Potential analgesic |
tert-butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate | Diaza derivative | Opioid receptor modulation |
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of related compounds:
- Antimicrobial Efficacy : A study demonstrated that spirocyclic compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development.
- Opioid Receptor Activity : Research on related spirocyclic derivatives indicated their potential as dual ligands for m-opioid receptors, which could lead to new treatments for chronic pain.
- Synthesis and Characterization : The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological testing.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-11-15(5-4-12(16)10-17)6-8-19-9-7-15/h12,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRXYYPSKXHTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CO)CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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